molecular formula C19H19N3O5S B6476445 1-[4-({3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione CAS No. 2640968-76-7

1-[4-({3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione

Cat. No. B6476445
CAS RN: 2640968-76-7
M. Wt: 401.4 g/mol
InChI Key: UWFBLBSPCOXTMC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring , an azetidin-1-yl group , and a pyridin-4-yl group . These groups are common in many biologically active compounds and are often used in drug discovery .


Synthesis Analysis

While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed rings . For example, pyrrolidine rings can be constructed from proline derivatives .


Molecular Structure Analysis

The compound’s structure likely includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The structure also likely includes a four-membered azetidin-2-one ring .

Scientific Research Applications

Future Directions

Future research could involve synthesizing this compound and studying its properties and biological activity. This could include investigating its mechanism of action, evaluating its safety and hazards, and exploring potential applications in medicine or other fields .

properties

IUPAC Name

1-[4-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-13-10-15(8-9-20-13)27-16-11-21(12-16)28(25,26)17-4-2-14(3-5-17)22-18(23)6-7-19(22)24/h2-5,8-10,16H,6-7,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFBLBSPCOXTMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OC2CN(C2)S(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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